molecular formula C19H9Cl2F3N2O B2935512 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-06-3

2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2935512
CAS No.: 252060-06-3
M. Wt: 409.19
InChI Key: LNSIQGGIIWBJIQ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters and isocyanates . For example, the compound “3,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate” can be synthesized by reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and amination reactions .

Scientific Research Applications

Structural and Optical Properties

Research on pyridine derivatives, such as those discussed by Zedan, El-Taweel, and El-Menyawy (2020), has explored their structural, optical, and diode characteristics. The study of 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives highlighted their monoclinic polycrystalline nature and calculated optical functions, indicating potential applications in optoelectronics and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Biological Activity

Another avenue of research involves the synthesis of novel pyridine and fused pyridine derivatives for biological applications. Flefel et al. (2018) synthesized a series of new compounds starting from pyridine derivatives, demonstrating moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests that similar compounds could be designed for targeted therapeutic applications.

Crystal Structure Analysis

The crystal structure analysis of pyrazole-pyridine derivatives, as conducted by Liu et al. (2013), provides a foundation for understanding the molecular configurations essential for designing compounds with specific properties. The detailed examination of crystal structures can guide the synthesis of new materials with desired physical and chemical characteristics (Liu, Chen, Sun, & Wu, 2013).

Electrochemical Applications

Research into the electrochemical applications of pyridine derivatives, as seen in the work of Carbas, Kıvrak, Teke, Zora, and Önal (2014), explores the synthesis of new monomers for electropolymerization, revealing multichromic properties. This indicates potential uses in electrochromic devices, highlighting the versatility of pyridine derivatives in electronic applications (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer properties of pyridine derivatives, as explored by Elewa et al. (2021), further underscore the therapeutic potential of these compounds. The synthesis and characterization of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their subsequent evaluation for antibacterial and antitumor activities demonstrate the broad applicability of pyridine derivatives in medicinal chemistry (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Mechanism of Action

Target of Action

The trifluoromethyl group, a component of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s mode of action.

Pharmacokinetics

The compound has a predicted boiling point of 2200±350 °C and a predicted density of 1542±006 g/cm3 . These properties could potentially influence the compound’s pharmacokinetics.

Action Environment

The compound’s storage conditions are recommended to be 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-15-6-5-14(9-16(15)21)27-18-12(10-25)4-7-17(26-18)11-2-1-3-13(8-11)19(22,23)24/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSIQGGIIWBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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